N-(3-acetylphenyl)nicotinamide synthesis protocol
N-(3-acetylphenyl)nicotinamide synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)nicotinamide
Introduction
N-(3-acetylphenyl)nicotinamide is a substituted amide derivative of nicotinamide (Vitamin B3). Its structure, incorporating both a pyridine ring and an acetylphenyl moiety, makes it a valuable scaffold and intermediate in medicinal chemistry and materials science. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals.[1] Consequently, robust and well-understood protocols for the synthesis of specific amide-containing molecules like N-(3-acetylphenyl)nicotinamide are essential for researchers in drug discovery and chemical synthesis.
This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-(3-acetylphenyl)nicotinamide. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for procedural choices, and the self-validating analytical checks required to ensure the synthesis is successful and the final product is of high purity.
Section 1: Synthesis Strategy and Mechanistic Overview
The most direct and widely adopted strategy for forming an N-aryl amide bond is the acylation of an amine with a highly reactive carboxylic acid derivative, typically an acyl chloride.[2][3] This approach is favored for its high efficiency and generally rapid reaction rates at or below room temperature.[2]
The synthesis of N-(3-acetylphenyl)nicotinamide is logically approached via a two-step process:
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Activation of Nicotinic Acid: The carboxylic acid group of nicotinic acid is converted into a more reactive acyl chloride (nicotinoyl chloride).
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Amide Coupling: The resulting nicotinoyl chloride is reacted with 3-aminoacetophenone to form the target amide via nucleophilic acyl substitution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is the nucleophilic addition-elimination reaction between the amine and the acyl chloride.[4]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.
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Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
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Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final, stable amide product.[2][5] This final step is crucial as it prevents the HCl byproduct from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.
Overall Synthetic Pathway
Caption: Overall two-step synthesis pathway for N-(3-acetylphenyl)nicotinamide.
Section 2: Experimental Protocols
This section details the step-by-step procedures for the synthesis. All operations involving corrosive or volatile reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Preparation of Nicotinoyl Chloride (Intermediate)
The conversion of nicotinic acid to nicotinoyl chloride is an essential activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1] An alternative, often yielding cleaner reactions, is oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[5]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Nicotinic Acid | 123.11 | 10.0 g (81.2 mmol) | Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL (~216 mmol) | Use in excess. Freshly distilled is best. |
| Dichloromethane (DCM) | 84.93 | 100 mL | Anhydrous grade. |
Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet/scrubber system to neutralize the HCl and SO₂ gases produced.
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Reagent Addition: To the flask, add nicotinic acid (10.0 g) and anhydrous dichloromethane (100 mL).
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Chlorination: While stirring, carefully add thionyl chloride (15 mL) to the suspension at room temperature. The addition may be slightly exothermic.
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Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid nicotinic acid.
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Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude nicotinoyl chloride (often as its hydrochloride salt) is a solid and can be used in the next step without further purification.
Causality: Anhydrous conditions are paramount. Thionyl chloride reacts vigorously with water, and any moisture would hydrolyze the nicotinoyl chloride product back to the starting carboxylic acid, reducing the yield. The excess thionyl chloride ensures the complete conversion of the nicotinic acid.
Protocol 2.2: Synthesis of N-(3-acetylphenyl)nicotinamide
This is the core coupling reaction where the amide bond is formed.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Crude Nicotinoyl Chloride | ~141.56 | From Protocol 2.1 | Assumed 81.2 mmol (100% yield) |
| 3-Aminoacetophenone | 135.17 | 10.5 g (77.7 mmol) | Limiting reagent. |
| Triethylamine (TEA) | 101.19 | 25 mL (~179 mmol) | Base, use ~2.2 equivalents. |
| Dichloromethane (DCM) | 84.93 | 200 mL | Anhydrous grade. |
Procedure:
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Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (10.5 g) and triethylamine (25 mL) in 100 mL of anhydrous DCM.
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Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic nature of the acylation reaction.[3]
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Acyl Chloride Addition: Dissolve the crude nicotinoyl chloride from the previous step in 100 mL of anhydrous DCM and add it to the dropping funnel. Add the nicotinoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 8-16 hours to ensure completion.[3]
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-aminoacetophenone spot.
Causality: The reaction is run at 0°C initially because the acylation of amines with acyl chlorides is highly exothermic and can be violent.[4] Dropwise addition provides better control. Triethylamine acts as a base to neutralize the HCl formed, preventing the protonation of the valuable 3-aminoacetophenone and driving the equilibrium towards the product.[5]
Laboratory Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis and purification.
Section 3: Purification and Isolation
A thorough work-up and purification are critical to isolate the target compound from byproducts (e.g., triethylammonium chloride) and unreacted reagents.
Procedure:
-
Quenching: Carefully pour the reaction mixture into 150 mL of deionized water in a separatory funnel.
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Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with 50 mL portions of DCM.
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Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
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100 mL of 1M HCl (to remove excess triethylamine).
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100 mL of saturated NaHCO₃ solution (to remove any unreacted nicotinic acid).
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100 mL of brine (saturated NaCl solution, to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude solid product.
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Purification: The crude N-(3-acetylphenyl)nicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5]
Section 4: Characterization and Validation
The identity and purity of the synthesized N-(3-acetylphenyl)nicotinamide must be confirmed through spectroscopic analysis.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the acetylphenyl ring, a singlet for the amide N-H proton (often downfield), and a singlet for the acetyl methyl group (~2.6 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and the acetyl group (both downfield, >165 ppm), along with signals for the aromatic carbons of both ring systems.[5] |
| IR Spec. | A strong absorption band for the amide C=O stretch (~1650-1680 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and a C=O stretch for the acetyl ketone (~1680-1700 cm⁻¹). |
| LC-MS | A major peak in the liquid chromatogram corresponding to the calculated molecular weight of N-(3-acetylphenyl)nicotinamide (C₁₄H₁₂N₂O₂ = 240.26 g/mol ). |
The acquisition of data consistent with these expected values serves as validation for a successful synthesis.
Section 5: Safety Precautions
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Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood.
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Acyl Chlorides: Corrosive and moisture-sensitive.
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Dichloromethane (DCM): Volatile and a suspected carcinogen. Use with adequate ventilation.
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Triethylamine: Flammable liquid with a strong odor.
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Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This guide outlines a reliable and mechanistically sound protocol for the synthesis of N-(3-acetylphenyl)nicotinamide. By understanding the function of each reagent and the rationale behind each procedural step, from the activation of nicotinic acid to the final purification and characterization, researchers can confidently execute this synthesis. The success of the protocol is validated by a systematic work-up and confirmed through standard spectroscopic techniques, ensuring a high-purity final product suitable for further application in research and development.
References
-
Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- CN101851194B - Preparation method of nicotinamide - Google Patents. (n.d.).
-
Abdel-Wahab, B. F., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 378-385. [Link]
-
Wang, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3373. [Link]
-
Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (2014). ResearchGate. [Link]
- US2496114A - Purification of nicotinamide - Google Patents. (n.d.).
-
Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. (n.d.). ResearchSquare. [Link]
-
Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 21, 2026, from [Link]
- CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents. (n.d.).
- CN105037149A - Synthetic method for 3-aminoacetophenone - Google Patents. (n.d.).
- US4447615A - Process for the purification of nicotinic acid amide I - Google Patents. (n.d.).
